molecular formula C8H7F3IN B1395284 2-Iodo-4-methyl-5-(trifluoromethyl)aniline CAS No. 872624-68-5

2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1395284
CAS No.: 872624-68-5
M. Wt: 301.05 g/mol
InChI Key: OEHDGSONCOREHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN. This compound is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline typically involves the iodination of 4-methyl-5-(trifluoromethyl)aniline. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions often require a low temperature to stabilize the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling hazardous reagents like iodine and diazonium salts. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methyl-5-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-4-methyl-5-(trifluoromethyl)aniline.

    Oxidation: Products include 2-iodo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Coupling: Biaryl compounds with various substituents on the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Iodo-4-methyl-5-(trifluoromethyl)aniline serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties facilitate the development of compounds that can effectively interact with biological targets.

Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethyl group enhances metabolic stability and bioavailability, making these derivatives promising candidates for further development .

Agricultural Chemicals

Enhancing Agrochemical Efficacy
In agricultural applications, this compound is utilized in formulating pesticides and herbicides. Its incorporation into agrochemicals improves their efficacy against pests and diseases, leading to enhanced crop yields.

Case Study: Pesticide Development
A study demonstrated that formulations containing this compound showed a significant increase in effectiveness against common agricultural pests compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively .

Material Science

Development of Advanced Materials
The compound is valuable in material science for developing polymers and coatings that require specific thermal and chemical resistance. Its properties make it suitable for industrial applications where durability and performance are critical.

Case Study: Coating Applications
Research indicates that coatings formulated with this compound exhibit superior resistance to harsh environmental conditions, making them ideal for use in automotive and aerospace industries. The incorporation of the trifluoromethyl group provides additional benefits such as improved hydrophobicity .

Fluorinated Compounds Research

Synthesis of Fluorinated Compounds
this compound plays a crucial role in synthesizing fluorinated compounds, which have applications in refrigerants and specialty solvents. The presence of fluorine enhances the performance characteristics of these compounds over non-fluorinated alternatives.

Case Study: Refrigerant Development
Fluorinated compounds derived from this aniline have been investigated for use as environmentally friendly refrigerants. These compounds demonstrate lower global warming potential compared to traditional refrigerants, aligning with contemporary sustainability goals .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is utilized in various methods for detecting and quantifying other substances. Its high sensitivity and specificity are essential for quality control across multiple industries.

Case Study: Quality Control Applications
An application study highlighted the use of this compound in high-performance liquid chromatography (HPLC) methods for detecting trace levels of contaminants in food products. The results indicated that its inclusion significantly improved detection limits compared to conventional methods .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate in drug synthesis targeting neurological disordersEnhanced metabolic stability and bioavailability
Agricultural ChemicalsFormulation of pesticides and herbicidesImproved efficacy against pests
Material ScienceDevelopment of durable polymers and coatingsSuperior thermal and chemical resistance
Fluorinated CompoundsSynthesis of environmentally friendly refrigerantsLower global warming potential
Analytical ChemistryDetection and quantification methodsHigh sensitivity and specificity

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.

    4-Methyl-5-(trifluoromethyl)aniline: Lacks the iodine atom, affecting its ability to participate in halogen bonding and substitution reactions.

    2-Iodo-4-(trifluoromethyl)aniline: Similar structure but without the methyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

2-Iodo-4-methyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes:

  • Iodine atom at the 2-position
  • Methyl group at the 4-position
  • Trifluoromethyl group at the 5-position

This unique arrangement of substituents influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets through:

  • Enzyme inhibition : The presence of the trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition.
  • Receptor modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating significant inhibitory effects.

CompoundActivityReference
This compoundModerate antibacterial activity
4-Iodo-2-methyl-5-nitroanilineNo significant activity

Cytotoxicity Studies

In vitro studies have indicated that this compound may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis.

Case Studies

  • Antimycobacterial Activity : A study demonstrated that derivatives of iodoanilines showed promising antimycobacterial activity. The mechanisms involved were attributed to their ability to disrupt mycobacterial cell wall synthesis and function .
  • Ferroptosis Induction : Research on related compounds revealed that they could induce ferroptosis in cancer cells, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This suggests potential therapeutic applications in cancer treatment .

Efficacy in Animal Models

In vivo studies using mouse models have shown that compounds related to this compound can maintain effective concentrations over time, supporting their potential use in therapeutic applications against infections and tumors .

Properties

IUPAC Name

2-iodo-4-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHDGSONCOREHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697742
Record name 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872624-68-5
Record name 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of iodine monochloride (27.8 g, 171 mmol) in dichloromethane (180 mL) to a solution of 4-methyl-3-trifluoromethylaniline (25.0 g, 143 mmol) and sodium bicarbonate (14.4 g, 171 mmol) in methanol (180 mL) and dichloromethane (730 mL) at room temperature under nitrogen. Stir the mixture for 3 h and dilute the cooled mixture with aqueous sodium metabisulfite (500 mL). Collect the organic phase, and extract the aqueous phase with methylene chloride (200 mL). Wash the combined organic extracts with brine (250 mL), dry over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to provide a brown oil, which crystallizes upon standing to afford the title compound as brown needles (44.4 g, >99%), which is used in the next step without purification. APCI MS m/z 302 (M+H)+.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 4
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Reactant of Route 6
2-Iodo-4-methyl-5-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.